Methyl 3,4,5-trimethoxycinnamate

Übersicht

Beschreibung

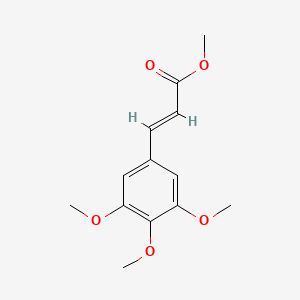

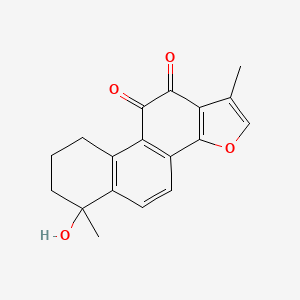

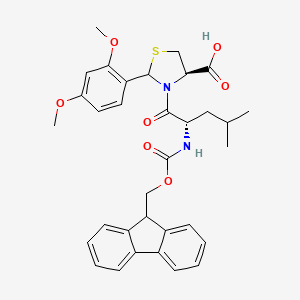

Methyl 3,4,5-trimethoxycinnamate is an alkyl cinnamate obtained by the formal condensation of the carboxy group of 3,4,5-trimethoxycinnamic acid with methanol . It is a member of methoxybenzenes and an alkyl cinnamate .

Synthesis Analysis

The synthesis of Methyl 3,4,5-trimethoxycinnamate typically involves the condensation reaction of 3,4,5-trimethoxycinnamic acid with methanol . This process is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid .Molecular Structure Analysis

Methyl 3,4,5-trimethoxycinnamate has a molecular formula of C13H16O5 . Its average mass is 252.263 Da and its monoisotopic mass is 252.099777 Da .Chemical Reactions Analysis

Methyl 3,4,5-trimethoxycinnamate is prepared through an esterification reaction involving 3,4,5-trimethoxycinnamic acid and methanol . The reaction is typically catalyzed by an acid such as sulfuric acid or hydrochloric acid .Physical And Chemical Properties Analysis

Methyl 3,4,5-trimethoxycinnamate is a solid with a white to light yellow crystalline appearance . It has a good solubility in solvents and slightly dissolves in water, but more easily dissolves in organic solvents such as ethanol and ether .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Effects

MTC has been found to suppress inflammation in RAW264.7 macrophages . It has been shown to suppress the release of TNFα, IL-6, and IL-1β, as well as NO/iNOS and PGE2/COX-2 levels in these cells . This suggests that MTC has potential anti-inflammatory properties .

Antioxidant Activities

MTC has been shown to enhance the DNA binding of Nrf2 and increase ARE-luciferase activity in RAW264.7 cells . This suggests that MTC may have antioxidant activities .

Inhibition of Macrophage-Adipocyte Interaction

MTC has been found to block the interaction between macrophages and adipocytes . In a macrophage-adipocyte co-culture, MTC reduced the release of TNFα, IL-6, IL-1β, MCP-1, and RANTES .

Enhancement of Glucose Uptake

MTC has been shown to enhance glucose uptake in adipocytes . This effect is proposed to be linked to the activation of AMPK .

Potential Antiarrhythmic Effects

MTC has been suggested to have potential antiarrhythmic effects . These effects are likely attributed to the inhibition of ICa,L and the suppression of intracellular Ca2+ transients, which consequently suppress the generation of transient inward current (Iti) .

Traditional Chinese Medicine

MTC has been identified as a major bioactive component in the serum collected from rats treated with oral administration of Polygalae Radix (“YuanZhi,” the roots of Polygala tenuifolia WILLD.), a traditional Chinese medicine used to relieve insomnia, anxiety, and heart palpitation .

Wirkmechanismus

Target of Action

Methyl 3,4,5-trimethoxycinnamate (MTC) primarily targets RAW264.7 macrophages and RAW264.7–3T3-L1 adipocytes . These cells play a crucial role in inflammation and metabolic disorders .

Mode of Action

MTC interacts with its targets by suppressing the release of inflammatory cytokines such as TNFα, IL-6, and IL-1β , as well as NO/iNOS and PGE 2 /COX-2 levels in RAW264.7 cells . It also reduces the levels of phospho-IκB and phospho-p65 proteins, accompanied by a reduction in total IκB in RAW264.7 cells . Furthermore, MTC enhances the DNA binding of Nrf2 .

Biochemical Pathways

MTC affects the NF-κB and Nrf2 pathways . NF-κB is responsible for the transcriptional control of pro-inflammatory genes, while Nrf2 plays a critical role in antioxidant mechanisms . MTC reduces NF-κB DNA binding and luciferase activity, and enhances Nrf2 DNA binding and ARE-luciferase activity .

Pharmacokinetics

It’s known that mtc is a solid compound with good solubility in solvents, slightly soluble in water, and more soluble in organic solvents such as ethanol and ether . This could potentially impact its bioavailability.

Result of Action

MTC produces anti-inflammatory and antioxidant activities in macrophages . It also prevents inflammation in macrophage–adipocyte co-culture . The effect of MTC on glucose uptake in adipocytes is proposed to be linked to activation of AMPK . Additionally, MTC may protect the heart from arrhythmias via its inhibitory effect on the calcium channel .

Action Environment

It should be stored at 2-8℃ . During use, contact with skin, eyes, and mucous membranes should be avoided . During storage and transportation, it should be kept away from high temperatures, fire sources, and acidic or alkaline substances .

Safety and Hazards

Zukünftige Richtungen

Methyl 3,4,5-trimethoxycinnamate has shown promising anti-inflammatory and antioxidant activities in macrophages . It also prevented inflammation in macrophage–adipocyte co-culture . The effect of Methyl 3,4,5-trimethoxycinnamate on glucose uptake in adipocytes is proposed to be linked to activation of AMPK . These findings suggest that Methyl 3,4,5-trimethoxycinnamate could be further explored for its potential therapeutic applications in inflammation-related diseases.

Eigenschaften

IUPAC Name |

methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-15-10-7-9(5-6-12(14)17-3)8-11(16-2)13(10)18-4/h5-8H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXHCGFNNUQTEY-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001289631 | |

| Record name | Methyl (E)-3,4,5-trimethoxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methyl 3,4,5-trimethoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Methyl 3,4,5-trimethoxycinnamate | |

CAS RN |

20329-96-8, 7560-49-8 | |

| Record name | Methyl (E)-3,4,5-trimethoxycinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20329-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamic acid, 3,4,5-trimethoxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007560498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (E)-3,4,5-trimethoxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20329-96-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3,4,5-trimethoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

99 - 100 °C | |

| Record name | Methyl 3,4,5-trimethoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known natural sources of Methyl 3,4,5-trimethoxycinnamate?

A1: Methyl 3,4,5-trimethoxycinnamate has been identified in various plant species. It's found as a major bioactive component in the serum of rats treated with Polygalae Radix ("YuanZhi," the roots of Polygala tenuifolia WILLD.) []. It has also been isolated from the root of Rauvolfia vomitoria Afzel [], and identified as a major component in extracts from the leaves of Melicope glabra (Blume) T. G. Hartley [].

Q2: How does Methyl 3,4,5-trimethoxycinnamate exert its potential antiarrhythmic effects?

A2: Research suggests that Methyl 3,4,5-trimethoxycinnamate (at concentrations of 15-30 µM) can shorten action potential duration in rabbit ventricular myocytes []. This effect is attributed to its ability to inhibit L-type calcium current (I(Ca,L)) without significantly affecting other potassium currents like I(to) or I(K,SS) []. By suppressing I(Ca,L) and consequently intracellular Ca(2+) transients, Methyl 3,4,5-trimethoxycinnamate appears to reduce the generation of transient inward current (I(ti)), ultimately contributing to its potential antiarrhythmic properties [].

Q3: Does Methyl 3,4,5-trimethoxycinnamate exhibit any anti-inflammatory properties?

A3: While not extensively detailed in the provided abstracts, one study mentions that Methyl 3,4,5-trimethoxycinnamate can suppress inflammation in RAW264.7 macrophages and hinder macrophage-adipocyte interaction []. This suggests a potential role in modulating inflammatory processes, but further research is needed to elucidate the specific mechanisms involved.

Q4: Are there any computational studies exploring the interactions of Methyl 3,4,5-trimethoxycinnamate with biological targets?

A6: Molecular docking studies suggest that Methyl 3,4,5-trimethoxycinnamate can partially bind to the SAH-binding pocket of DNA methyltransferase 1 []. This provides insights into its potential mechanism for inhibiting DNA methylation. Further computational studies could delve deeper into its interactions with other potential targets and aid in understanding its diverse biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

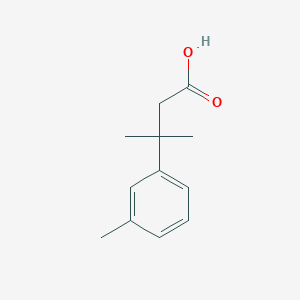

![9,10-Bis[phenyl(m-tolyl)-amino]anthracene](/img/structure/B3028339.png)

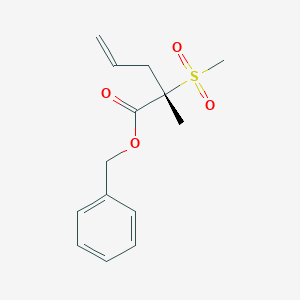

![2-amino-N-[(2R)-3-(benzyloxy)-1-{1-methanesulfonyl-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-yl}-1-oxopropan-2-yl]-2-methylpropanamide; methanesulfonic acid](/img/structure/B3028350.png)

![(4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline](/img/structure/B3028356.png)